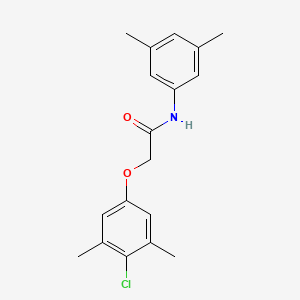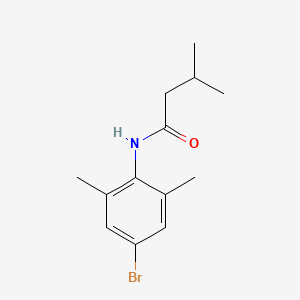![molecular formula C20H21N3O B5779739 N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide, also known as DEACQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEACQ belongs to the class of quinolinecarboxamides and is a potent inhibitor of protein kinase C (PKC) activity. In
作用机制
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide exerts its biological effects by inhibiting the activity of PKC, a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many types of cancer and is a potential target for cancer therapy. By inhibiting PKC activity, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can also modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy. In inflammation models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can suppress the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurodegeneration models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal damage.
实验室实验的优点和局限性
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential for off-target effects.
未来方向
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has significant potential for future research in various fields, including cancer, inflammation, and neurodegeneration. Future studies could focus on optimizing the synthesis method of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide to improve its yield and purity. In addition, further studies could investigate the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegeneration. Future research could also explore the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a tool for studying PKC signaling pathways and their role in cellular processes. Overall, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide is a promising compound with significant potential for future research and drug development.
合成方法
The synthesis of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide involves the reaction between 4-dimethylaminobenzaldehyde and 2-aminobenzoic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with diethylamine to obtain N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide with high purity.
科学研究应用
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells by targeting PKC activity. In inflammation research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-16(11-13-17)21-20(24)19-14-9-15-7-5-6-8-18(15)22-19/h5-14H,3-4H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXTYDBVMWVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)


![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)

